4-Acetamido-3-amino-5-hydroxybenzoic acid

描述

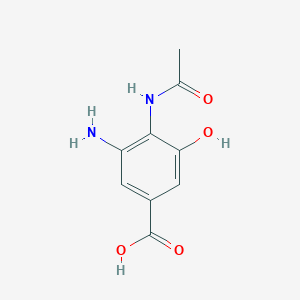

4-(乙酰氨基)-5-氨基-3-羟基苯甲酸是一种有机化合物,属于酰胺基苯甲酸类。其特点是在苯甲酸核心上连接着乙酰氨基、氨基和羟基。

准备方法

合成路线和反应条件

4-(乙酰氨基)-5-氨基-3-羟基苯甲酸的合成通常涉及多个步骤,包括乙酰化、胺化和羟基化反应。一种常见的方法是先将4-氨基苯甲酸乙酰化,然后进行硝化和还原反应,引入氨基和羟基。 反应条件通常包括使用乙酸酐、硝酸和还原剂,如氢气或金属催化剂 .

工业生产方法

在工业生产中,4-(乙酰氨基)-5-氨基-3-羟基苯甲酸的生产可能涉及大规模间歇式或连续式工艺。 这些方法经过优化,以实现高产率和高纯度,通常利用先进的技术,如催化加氢和自动化反应监测,以确保产品质量的一致性 .

化学反应分析

反应类型

4-(乙酰氨基)-5-氨基-3-羟基苯甲酸会发生各种化学反应,包括:

氧化: 羟基可以被氧化形成醌衍生物。

还原: 硝基(如果存在)可以被还原为氨基。

取代: 乙酰氨基可以参与亲核取代反应。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠或催化加氢等还原剂。

取代: 胺或硫醇等亲核试剂可以在碱性条件下使用.

主要生成产物

科学研究应用

Pharmacological Applications

1.1 Analgesic and Anti-inflammatory Properties

Research has highlighted the analgesic effects of 4-acetamido-3-amino-5-hydroxybenzoic acid derivatives. A study demonstrated that these compounds exhibit significant anti-nociceptive activity, reducing pain responses in animal models. For instance, in writhing tests induced by acetic acid, the compound showed a dose-dependent reduction in pain behavior, indicating its potential as a safer alternative to traditional analgesics like acetaminophen .

1.2 Cholinesterase Inhibition

The compound has also been studied for its ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. In vitro studies indicated that certain derivatives possess potent inhibitory activity against this enzyme, suggesting their utility in developing treatments for cognitive disorders .

1.3 Antimicrobial Activity

Some derivatives of this compound have shown promise as antimicrobial agents. Research indicates that these compounds can inhibit the growth of various bacterial strains, making them candidates for further exploration in antibiotic development .

Organic Synthesis Applications

2.1 Precursor in Chemical Synthesis

This compound serves as a key intermediate in the synthesis of more complex organic molecules. It can be utilized to synthesize various pharmaceutical compounds through reactions such as acylation and halogenation .

2.2 Development of Novel Therapeutics

The compound is being explored for its role in synthesizing novel drug candidates aimed at treating inflammatory diseases and cancer. Its structural analogs are being designed to enhance bioavailability and therapeutic efficacy .

Biochemical Applications

3.1 Enzyme Probes

In biochemical assays, this compound acts as a probe to study enzyme mechanisms and interactions. Its ability to bind selectively to certain enzymes allows researchers to investigate biochemical pathways and develop targeted therapies.

3.2 Molecular Docking Studies

Recent studies have employed molecular docking techniques to evaluate the binding affinity of this compound with various biological targets, enhancing the understanding of its mechanism of action at the molecular level .

Case Studies and Research Findings

作用机制

4-(乙酰氨基)-5-氨基-3-羟基苯甲酸的作用机制涉及它与特定分子靶标(如酶和受体)的相互作用。乙酰氨基可以与活性位点形成氢键,而羟基可以参与氧化还原反应。 这些相互作用可以调节酶和其他蛋白质的活性,从而导致各种生物学效应 .

相似化合物的比较

类似化合物

- 4-(乙酰氨基)-3-羟基-5-硝基苯甲酸

- 4-(乙酰氨基)-3-氨基苯甲酸

- 4-(乙酰氨基)-3-[ (羟乙酰基)氨基]苯甲酸

独特性

4-(乙酰氨基)-5-氨基-3-羟基苯甲酸由于其官能团的特定排列而具有独特性,这赋予了它独特的化学反应性和生物活性。 与类似化合物相比,它可能表现出不同的药代动力学和药效学特性,使其在研究和工业中具有特定应用价值 .

生物活性

4-Acetamido-3-amino-5-hydroxybenzoic acid, also known as paracetamol or acetaminophen, is an organic compound that has garnered attention for its diverse biological activities. This compound belongs to the class of acylaminobenzoic acids and is characterized by the presence of an acetylamino group, an amino group, and a hydroxy group attached to a benzoic acid core. This article explores its biological activities, mechanisms of action, and relevant research findings.

The chemical structure of this compound can be represented as follows:

This compound exhibits a molecular weight of 178.19 g/mol and is soluble in water, which facilitates its bioavailability in biological systems.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The acetylamino group can form hydrogen bonds with active sites on proteins, while the hydroxy group participates in redox reactions. These interactions modulate enzyme activity, leading to various biological effects including analgesic and anti-inflammatory properties.

Analgesic Activity

Research indicates that this compound exhibits significant analgesic properties. A study demonstrated that derivatives of this compound showed improved binding affinity to the COX-2 receptor, which is crucial for pain modulation. In vivo studies revealed that doses of 20 mg/kg reduced pain activity significantly compared to control groups .

Anti-inflammatory Effects

The compound has been shown to possess anti-inflammatory properties. In experiments involving carrageenan-induced paw edema models, it significantly reduced edema formation, indicating its potential as an anti-inflammatory agent .

Antioxidant Activity

The hydroxy group in the compound contributes to its antioxidant capacity. Studies have shown that it can scavenge free radicals, thereby protecting cells from oxidative stress.

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

This compound can be compared with similar compounds such as 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid and 4-(acetylamino)-3-amino benzoic acid. The following table summarizes their distinct features:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Contains acetylamino and hydroxy groups | Analgesic, anti-inflammatory, antioxidant |

| 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid | Contains nitro group instead of amino | Potentially lower analgesic activity compared to the primary compound |

| 4-(Acetylamino)-3-amino benzoic acid | Lacks hydroxy group | Weaker antioxidant properties |

属性

IUPAC Name |

4-acetamido-3-amino-5-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-4(12)11-8-6(10)2-5(9(14)15)3-7(8)13/h2-3,13H,10H2,1H3,(H,11,12)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALDTVBHJMBRTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332224 | |

| Record name | 4-acetamido-3-amino-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162252-46-2 | |

| Record name | 4-(Acetylamino)-3-amino-5-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162252-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-acetamido-3-amino-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。